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molecular formula C11H14BrN3 B8510714 6-bromo-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B8510714
M. Wt: 268.15 g/mol
InChI Key: SZRMFYDGFIQVET-UHFFFAOYSA-N
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Patent
US09365578B2

Procedure details

To a suspension of 5-bromo-N-methylenepyridin-2-amine (0.85 g, 4.6 mmol) in methanol (20 mL) was added tert-butyl isocyanide (1.14 mL, 10.1 mmol) and trifluoroacetic acid (˜3 drops). The reaction mixture was heated at reflux for 2 h, after which point a clear solution was obtained. The mixture was allowed to cool to ambient temperature and was concentrated in vacuo. The residue was purified by column chromatography eluting with a 0-100% gradient ethyl acetate in hexanes to afford 6-bromo-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine as a beige solid in 78% yield (0.956 g): 1H NMR (300 MHz, CDCl3) δ8.31 (br s, 1H), 7.41-7.33 (m, 1H), 7.29 (s, 1H), 7.17-7.10 (m, 1H), 2.70 (br s, 1H), 1.16 (s, 9H); MS (ES+) m/z 267.9 (M+1), 270.0 (M+1).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[CH2:9])=[N:6][CH:7]=1.[C:10]([N+:14]#[C-:15])([CH3:13])([CH3:12])[CH3:11]>CO.FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:15]([NH:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N=C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(C)(C)(C)[N+]#[C-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with a 0-100% gradient ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)NC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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